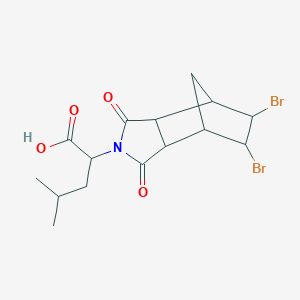![molecular formula C20H27N3O3S B11609804 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B11609804.png)
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with a thiophene group and a piperazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the cyclohexane-1,3-dione as the core structure. The thiophene group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine derivative can be attached via nucleophilic substitution reactions. The final step often involves the formation of the imine linkage through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered.
化学反応の分析
Types of Reactions
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thiophene group may contribute to the compound’s electronic properties, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential therapeutic applications.
Cyclohexane-1,3-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is unique due to the combination of its piperazine and thiophene groups, which confer distinct electronic and binding properties. This makes it a valuable compound for research in medicinal chemistry and material science.
特性
分子式 |
C20H27N3O3S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC名 |
3-hydroxy-2-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H27N3O3S/c1-2-20(26)23-9-7-22(8-10-23)6-5-21-14-16-17(24)12-15(13-18(16)25)19-4-3-11-27-19/h3-4,11,14-15,24H,2,5-10,12-13H2,1H3 |
InChIキー |
PQRJGEMVVSMCQF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11609729.png)
![methyl 4-[(3aS,4R,9bR)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11609738.png)
![3-[5-(4-fluorophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609746.png)
![2-Amino-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11609754.png)
![3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B11609762.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609764.png)
![(7Z)-3-(3-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609768.png)
![7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609771.png)
![3-(Propylsulfanyl)-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609773.png)
![2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11609777.png)
![2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B11609779.png)

![methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11609811.png)
![N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609819.png)
